[8-chloro-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone
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Overview
Description
8-chloro-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ylmethanone is a complex organic compound with a unique structure that includes a chloro, fluorophenyl, and cyclopentaquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ylmethanone typically involves multi-step organic reactions. The starting materials often include substituted anilines and cyclopentanone derivatives. The key steps may involve:
Cyclization Reactions: Formation of the cyclopentaquinoline core through cyclization reactions.
Halogenation: Introduction of the chloro and fluoro groups using halogenating agents.
Ketone Formation: Incorporation of the methanone group through oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Formation of carboxylic acids or esters.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile scaffold for drug design.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 8-chloro-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ylmethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A compound with a similar ketone group, used in various chemical syntheses.
Fluorine Compounds: Compounds containing fluorine, known for their unique chemical properties.
Disilane-Bridged Architectures: Compounds with unique electronic structures, similar to the cyclopentaquinoline core.
Uniqueness
What sets 8-chloro-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ylmethanone apart is its combination of chloro, fluoro, and cyclopentaquinoline moieties. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H19ClFNO |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
[8-chloro-4-(2-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl]-phenylmethanone |
InChI |
InChI=1S/C25H19ClFNO/c26-16-13-20-17-10-6-11-18(17)23(19-9-4-5-12-22(19)27)28-24(20)21(14-16)25(29)15-7-2-1-3-8-15/h1-10,12-14,17-18,23,28H,11H2 |
InChI Key |
PLBLHQIQVLEBNH-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2C1C(NC3=C2C=C(C=C3C(=O)C4=CC=CC=C4)Cl)C5=CC=CC=C5F |
Origin of Product |
United States |
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